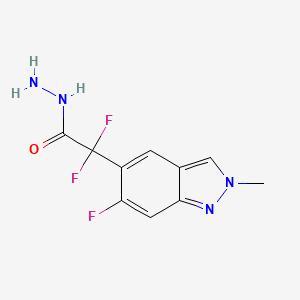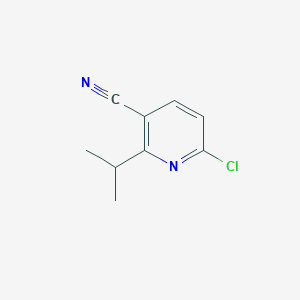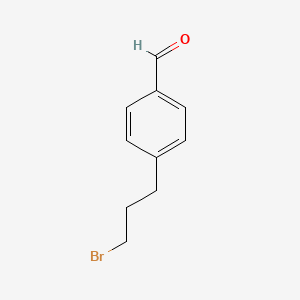
4-(3-Bromopropyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropyl)benzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where a bromopropyl group is attached to the fourth position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Friedel-Crafts acylation of benzene to introduce the propyl group, followed by bromination to attach the bromine atom .
Industrial Production Methods
In industrial settings, the production of 4-(3-Bromopropyl)benzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromopropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-(3-Bromopropyl)benzoic acid
Reduction: 4-(3-Bromopropyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Bromopropyl)benzaldehyde is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(3-Bromopropyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde and bromopropyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromopropyl group can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Lacks the bromopropyl group, making it less reactive in certain substitution reactions.
4-Bromobenzaldehyde: Contains a bromine atom directly attached to the benzene ring, differing in reactivity and applications.
4-Propylbenzaldehyde: Lacks the bromine atom, affecting its chemical behavior and uses
Uniqueness
4-(3-Bromopropyl)benzaldehyde is unique due to the presence of both the bromine and propyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)benzaldehyde |
InChI |
InChI=1S/C10H11BrO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8H,1-2,7H2 |
Clave InChI |
PBSSLOVVHKFJSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCBr)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


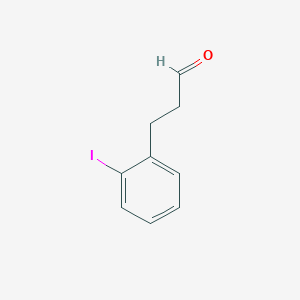
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
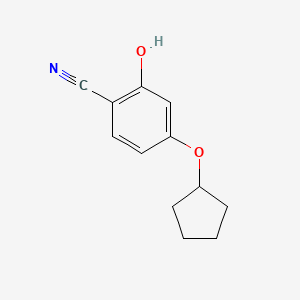
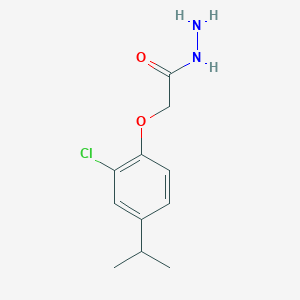
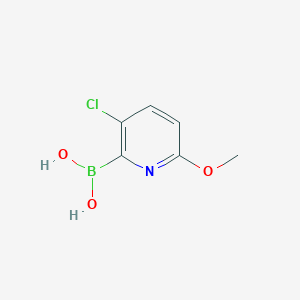
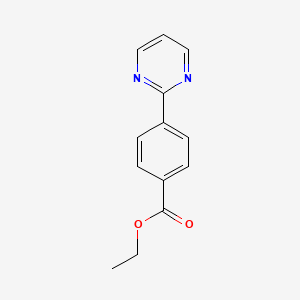
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)


